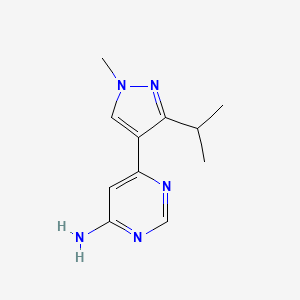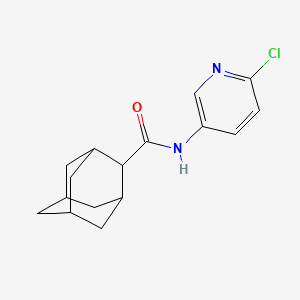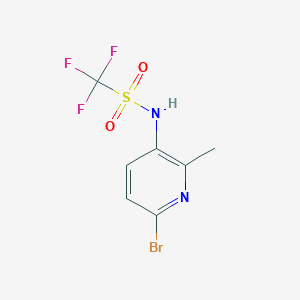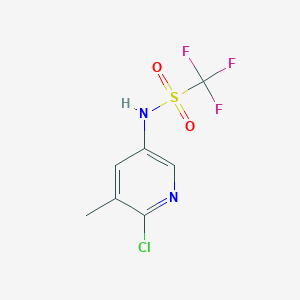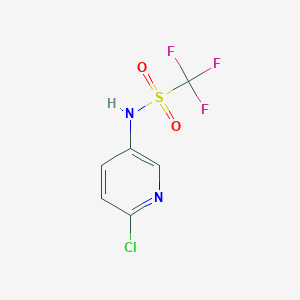
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as SRT1720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of small molecule activators of the protein deacetylase Sirtuin 1 (SIRT1), which plays a crucial role in regulating cellular metabolism, DNA repair, and aging.
Mecanismo De Acción
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide works by activating the protein deacetylase SIRT1, which plays a crucial role in regulating cellular metabolism and aging. SIRT1 deacetylates various target proteins, including transcription factors, histones, and metabolic enzymes, leading to changes in gene expression and cellular function. N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide enhances the activity of SIRT1 by binding to a specific site on the enzyme, leading to increased deacetylase activity.
Biochemical and Physiological Effects:
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, reduce inflammation in models of inflammatory bowel disease and arthritis, and enhance mitochondrial function in models of aging and neurodegenerative disorders. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has several advantages for lab experiments, including its high potency and specificity for SIRT1, its ability to activate SIRT1 in various cell types and tissues, and its well-established synthesis and purification methods. However, there are also some limitations to using N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in lab experiments, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide and related compounds. One area of interest is the development of more potent and selective SIRT1 activators, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential role of SIRT1 in aging and age-related diseases, and the development of interventions that can enhance SIRT1 activity in vivo. Finally, there is also interest in the development of SIRT1 activators as therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the coupling of 6-chloro-3-pyridineboronic acid with 1,1,1-trifluoro-2-iodoethane, followed by the addition of a sulfonamide group to form the final product. The yield of the synthesis is typically around 30-40%, and the purity can be further improved by chromatographic purification.
Aplicaciones Científicas De Investigación
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. In preclinical studies, N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-5-2-1-4(3-11-5)12-15(13,14)6(8,9)10/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDXDXBDJNMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

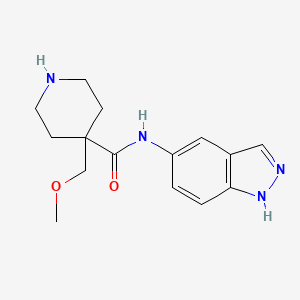
![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)
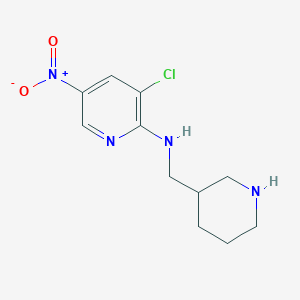
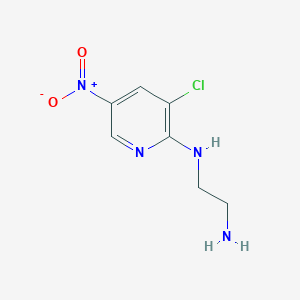
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)
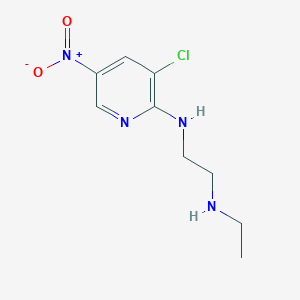
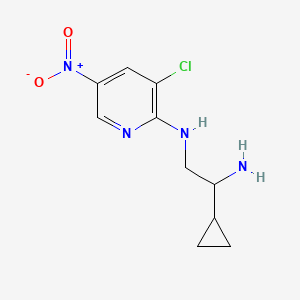
![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
